Ccris 5841

CAS No.: 61665-15-4

Cat. No.: VC1616325

Molecular Formula: C21H26O3

Molecular Weight: 326.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61665-15-4 |

|---|---|

| Molecular Formula | C21H26O3 |

| Molecular Weight | 326.4 g/mol |

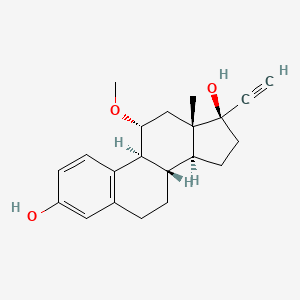

| IUPAC Name | (8S,9S,11R,13S,14S,17R)-17-ethynyl-11-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |

| Standard InChI | InChI=1S/C21H26O3/c1-4-21(23)10-9-17-16-7-5-13-11-14(22)6-8-15(13)19(16)18(24-3)12-20(17,21)2/h1,6,8,11,16-19,22-23H,5,7,9-10,12H2,2-3H3/t16-,17-,18+,19+,20-,21-/m0/s1 |

| Standard InChI Key | MTMZZIPTQITGCY-QHOCJJNXSA-N |

| Isomeric SMILES | C[C@]12C[C@H]([C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)O)OC |

| SMILES | CC12CC(C3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O)OC |

| Canonical SMILES | CC12CC(C3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O)OC |

Introduction

Chemical Identity and Properties

Ccris 5841 is chemically identified as (8S,9S,11R,13S,14S,17R)-17-ethynyl-11-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol . The compound is also known by several other names including RU 16117, 11α-methoxyethinylestradiol, and 11α-methoxy-17α-ethynylestradiol . It belongs to the estrane steroid family and is specifically a derivative of ethinylestradiol with a methoxy group at the C11α position .

Physical and Chemical Characteristics

The basic chemical and physical properties of Ccris 5841 are summarized in Table 1:

| Property | Value |

|---|---|

| Molecular Formula | C21H26O3 |

| Molecular Weight | 326.4 g/mol |

| CAS Number | 61665-15-4 |

| IUPAC Name | (8S,9S,11R,13S,14S,17R)-17-ethynyl-11-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |

| InChI Key | MTMZZIPTQITGCY-QHOCJJNXSA-N |

| Physical State | Not specified in available sources |

| Solubility | Not specified in available sources |

The compound is structurally characterized as the C11α isomer or C11 epimer of moxestrol (11β-methoxy-17α-ethynylestradiol) . This positional difference in the methoxy group significantly influences the compound's biological activity and pharmacological properties.

Pharmacology and Mechanism of Action

Ccris 5841 functions primarily as an estrogen receptor modulator with unique pharmacodynamic properties that differentiate it from other estrogenic compounds.

Receptor Binding and Affinity

Studies in mouse uterine tissue have shown that Ccris 5841 possesses approximately 5-13% of the affinity of estradiol for the estrogen receptor and demonstrates about 1% of the estrogenic activity of estradiol . Interestingly, the compound shows no significant affinity for other steroid hormone receptors including androgen, progesterone, glucocorticoid, and mineralocorticoid receptors .

Receptor Interaction Dynamics

A distinctive feature of Ccris 5841 is its receptor interaction kinetics. While the association rate to the estrogen receptor is comparable to that of moxestrol, Ccris 5841 dissociates from the receptor extremely rapidly – approximately three times faster than estradiol and about 20 times faster than moxestrol . This rapid dissociation kinetics is similar to that observed with estriol and contributes to the compound's unique pharmacological profile .

Table 2 illustrates the relative binding affinities of Ccris 5841 compared to other estrogen compounds:

| Compound | PR (%) | AR (%) | ER (%) | GR (%) | MR (%) | SHBG (%) | CBG (%) |

|---|---|---|---|---|---|---|---|

| Estradiol | 2.6 | 7.9 | 100 | 0.6 | 0.13 | 8.7 | <0.1 |

| Estriol | ? | ? | 15 | ? | ? | ? | ? |

| Ethinylestradiol | 15-25 | 1-3 | 112 | 1-3 | <1 | ? | ? |

| Moxestrol (11β-MeO-EE) | 0.8 | <0.1 | 12 | 3.2 | <0.1 | <0.2 | <0.1 |

| Ccris 5841 (11α-MeO-EE) | 1-3 | <1 | 13 | <1 | <1 | ? | ? |

Biological Activities and Pharmacological Effects

Ccris 5841 has been described variably as a weak or partial estrogen, or as a mixed estrogen/antiestrogen . The compound displays a complex pharmacological profile with both estrogenic and antiestrogenic properties depending on the context and dosage.

Estrogenic and Antiestrogenic Effects

Synthesis and Chemical Pathway

The synthesis of Ccris 5841 has been documented and involves a multistep process starting from Δ9,11-dehydroestradiol . The synthesis pathway is outlined below:

-

Protection of the two hydroxy groups of Δ9,11-dehydroestradiol by forming benzyl ethers

-

Hydration of the isolated double bond by hydroboration, followed by oxidation with hydrogen peroxide in alkali

-

Methylation of the newly introduced alcohol with iodomethane

-

Removal of the protecting groups by catalytic hydrogenation

-

Oxidation of the hydroxyl group in the five-membered ring to a ketone using chromium trioxide

-

Introduction of the acetylide group through reaction with potassium acetylide

This synthesis pathway highlights the chemical complexity of Ccris 5841 and the precision required in its production for research purposes.

| Dose of Ccris 5841 (μg/day) | Reduction in Tumor Number (%) | Effect on Tumor Size |

|---|---|---|

| 2 | Minimal effect | Minimal effect |

| 8 | 45% | Markedly reduced |

| 24 | 65% | Markedly reduced |

Effects observed after 4 weeks of daily treatment in female Sprague-Dawley rats with established DMBA-induced mammary tumors

These results were comparable to those observed following ovariectomy, suggesting that Ccris 5841 might act as a chemical alternative to surgical hormone ablation in certain research contexts.

Comparison with Related Compounds

Understanding Ccris 5841 in the context of related estrogen compounds provides valuable insights into its unique properties and potential applications.

Comparison with Moxestrol

Moxestrol, the 11β-methoxy isomer of Ccris 5841, displays significantly different pharmacological properties. While both compounds bind to the estrogen receptor with similar association rates, Ccris 5841 dissociates approximately 20 times faster than moxestrol . This difference in receptor interaction dynamics likely contributes to their differing biological activities.

Comparison with Estradiol and Ethinylestradiol

Limitations of Current Research and Future Directions

Despite the interesting properties and potential applications of Ccris 5841, several limitations in the current research landscape should be acknowledged.

Limited Clinical Data

Most research on Ccris 5841 has been conducted in animal models, with limited information available about its effects in humans. The compound was investigated for clinical applications but was never marketed , suggesting potential issues with efficacy, safety, or pharmacokinetics that may have emerged during development.

Incomplete Characterization

The available literature provides limited information about certain aspects of Ccris 5841, including its detailed pharmacokinetic properties, comprehensive toxicological profile, and potential long-term effects. Further research would be needed to fully characterize these aspects of the compound.

Future Research Opportunities

Future research on Ccris 5841 might productively focus on:

-

More detailed elucidation of its mechanism of action, particularly regarding its antitumor effects

-

Exploration of its potential utility as a research tool in studying estrogen receptor function and dynamics

-

Investigation of possible applications in hormone-responsive cancers beyond mammary tumors

-

Development of structural analogs with optimized pharmacological profiles

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume